Ethylaminoethanol

Description

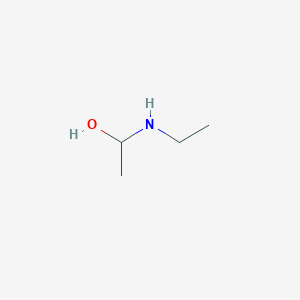

Structure

3D Structure

Properties

Molecular Formula |

C4H11NO |

|---|---|

Molecular Weight |

89.14 g/mol |

IUPAC Name |

1-(ethylamino)ethanol |

InChI |

InChI=1S/C4H11NO/c1-3-5-4(2)6/h4-6H,3H2,1-2H3 |

InChI Key |

XGIKILRODBEJIL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Ethylaminoethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethylaminoethanol, also known as N-ethylethanolamine, is an organic compound featuring both an amine and a primary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis and a valuable component in various industrial applications. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, synthesis, and potential applications is crucial. This technical guide provides an in-depth overview of this compound, its CAS number, molecular structure, and relevant experimental protocols.

Chemical and Molecular Identity

This compound is registered under the CAS number 110-73-6.[1][2] Its molecular formula is C4H11NO, and it has a molecular weight of 89.14 g/mol .[1][2]

Molecular Structure:

The structure of this compound consists of an ethyl group attached to the nitrogen atom of ethanolamine.

-

Linear Formula: C2H5NHCH2CH2OH

-

SMILES: C(NCC)CO

-

InChI: 1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

| Odor | Amine-like | [3] |

| Melting Point | -90 °C | [4] |

| Boiling Point | 169-170 °C | [4] |

| Density | 0.914 g/mL at 25 °C | [4] |

| Flash Point | 78 °C (172.4 °F) | |

| Solubility | Miscible in water | [3] |

| Vapor Pressure | <1 mmHg at 20 °C | [4] |

| Refractive Index | n20/D 1.441 | [4] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference |

| LD50 Oral | 1073 mg/kg | Rat | [5] |

| LD50 Dermal | 3670 mg/kg | Rat | [5] |

| LC50 Inhalation | >2.17 mg/L (4 h) | Rat | [5] |

| Skin Corrosion/Irritation | Corrosive (Category 1B) | [5] | |

| Serious Eye Damage/Irritation | Causes serious eye damage | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application as a corrosion inhibitor are provided below. These protocols are intended to serve as a guide for laboratory work.

Synthesis of this compound via Disproportionation of N-Ethyldiethanolamine

This method produces this compound by the catalytic disproportionation of N-ethyldiethanolamine.

Materials:

-

N-Ethyldiethanolamine

-

Manganese oxide catalyst or alkali metal hydroxide-supporting zirconium oxide catalyst[3]

-

15% Ammonia (B1221849) water

-

46% Aqueous solution of manganese nitrate (B79036) hexahydrate

-

Reactor suitable for liquid-phase or gas-phase reactions at elevated temperatures

Catalyst Preparation (Manganese Oxide):

-

To 100 g of 15% ammonia water, add 186 g of a 46% aqueous solution of manganese nitrate hexahydrate to precipitate manganese hydroxide.

-

Filter the resulting manganese hydroxide.

-

Dry the filtered solid at 120°C for 2 hours.

-

Calcine the dried solid in a stream of air at 500°C for 5 hours to obtain the manganese oxide catalyst.

-

Press the obtained manganese oxide at 70 MPa and then pulverize it.

-

Classify the resulting powder to a mesh size of 10 to 16.[3]

Reaction Procedure (Gas-Phase Disproportionation):

-

Set up a gas-phase reactor with the prepared manganese oxide catalyst.

-

Heat the reactor to the reaction temperature, typically between 300 to 450°C.

-

Introduce N-ethyldiethanolamine into the reactor. The reaction can be performed in the presence of a gas like hydrogen, nitrogen, or oxygen.[6]

-

The reacted gas mixture is then passed through water to absorb the this compound product.[6]

-

The resulting aqueous solution can be further purified by distillation to isolate this compound.

Application as a Corrosion Inhibitor: Weight Loss Method

This protocol details the evaluation of this compound's efficacy as a corrosion inhibitor for mild steel in an acidic medium.

Materials:

-

Mild steel coupons with known dimensions and surface area

-

Corrosive medium (e.g., 1 M HCl)

-

This compound

-

Analytical balance (precision ±0.1 mg)

-

Polishing papers of various grits

-

Acetone and distilled water

-

Glass beakers

Procedure:

-

Mechanically polish the mild steel coupons with progressively finer grades of polishing paper to achieve a mirror finish.

-

Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.

-

Accurately weigh each coupon using an analytical balance and record the initial weight.

-

Prepare the corrosive solutions with and without various concentrations of this compound.

-

Immerse each coupon in a separate beaker containing the test solution, ensuring it is fully submerged.

-

After a predetermined immersion period (e.g., 24 hours), carefully remove the coupons.

-

Gently clean the coupons to remove corrosion products, rinse with distilled water and acetone, and dry.

-

Reweigh the coupons and record the final weight.

-

Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

-

Corrosion Rate (mm/year): CR = (8.76 × 10⁴ × W) / (A × T × D)

-

W = Weight loss in grams

-

A = Surface area of the coupon in cm²

-

T = Immersion time in hours

-

D = Density of mild steel in g/cm³

-

-

Inhibition Efficiency (%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100

-

CR₀ = Corrosion rate without inhibitor

-

CRᵢ = Corrosion rate with inhibitor

-

-

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from ethylene (B1197577) oxide and ethylamine (B1201723) in a continuous flow microchannel reactor.

Caption: Synthesis of this compound via Continuous Flow Microchannel Reactor.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of organic molecules.[5] Its applications in the pharmaceutical and research sectors include:

-

Building Block for Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients.[2]

-

Corrosion Inhibition: this compound and its derivatives are effective corrosion inhibitors for various metals and alloys, a property of interest in the development of protective formulations.[5]

-

Solvent and Reagent: Due to its physical properties, it can be used as a solvent or a reagent in organic synthesis.[7]

-

Biochemical Research: It is used as a basic amino alcohol compound in biochemical research.[1]

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct interaction of this compound with specific signaling pathways. Its primary role in a biological context is more as a precursor or a component in the synthesis of more complex, biologically active molecules rather than a direct modulator of cellular signaling. Further research may elucidate any potential direct biological activities.

References

- 1. scbt.com [scbt.com]

- 2. This compound | Eastman [eastman.com]

- 3. EP2910544A1 - 2-(ethylamino)ethanol production method - Google Patents [patents.google.com]

- 4. 2-(Ethylamino)ethanol = 98 110-73-6 [sigmaaldrich.com]

- 5. biomall.in [biomall.in]

- 6. US9365492B2 - 2-(ethylamino)ethanol production method - Google Patents [patents.google.com]

- 7. eqipped.com [eqipped.com]

Physical and chemical properties of N-Ethylethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethanolamine (EAE) is a versatile bifunctional molecule possessing both a secondary amine and a primary alcohol functional group. This unique structure makes it a valuable intermediate and building block in a wide range of chemical syntheses, particularly within the pharmaceutical and polymer industries. Its utility extends to applications such as a precursor for the synthesis of local anesthetics like procaine, a corrosion inhibitor, and in the preparation of various derivatives with potential therapeutic properties. This technical guide provides an in-depth overview of the physical and chemical properties of N-Ethylethanolamine, along with detailed experimental protocols for its synthesis and analysis, to support its application in research and development.

Physical and Chemical Properties

N-Ethylethanolamine is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] It is miscible with water and soluble in common organic solvents.[1][3]

Table 1: Physical Properties of N-Ethylethanolamine

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [1][3] |

| Molecular Weight | 89.14 g/mol | [1] |

| Boiling Point | 169-170 °C (at 760 mmHg) | [2][3][4][5] |

| Melting Point | -90 °C | [3][4][5] |

| Density | 0.914 g/mL (at 25 °C) | [2][3][4][5] |

| Refractive Index | 1.441 (at 20 °C) | [2][4] |

| Flash Point | 71.11 °C (160 °F) | [2] |

| Vapor Pressure | <1 mmHg (at 20 °C) | |

| pKa | 15.26 ± 0.10 (Predicted) | [3] |

| Water Solubility | Miscible | [3] |

Chemical Reactivity

As an aminoalcohol, N-Ethylethanolamine exhibits reactivity characteristic of both amines and alcohols. The presence of the secondary amine group imparts basic properties, allowing it to react with acids to form salts in exothermic reactions.[1] It is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1] The hydroxyl group can undergo esterification and etherification reactions typical of primary alcohols.

Synthesis of N-Ethylethanolamine

A common method for the synthesis of N-Ethylethanolamine is the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide. The following is a generalized experimental protocol for this synthesis.

Experimental Protocol: Synthesis of N-Ethylethanolamine

Materials:

-

Aqueous solution of ethylamine (e.g., 70%)

-

Aqueous solution of ethylene oxide (e.g., 30%)

-

High-throughput continuous flow microchannel reactor

-

Metering pumps

-

Dehydration apparatus

Procedure:

-

Prepare aqueous solutions of ethylamine (70% by mass) and ethylene oxide (30% by mass).

-

Set the flow rate of the ethylene oxide aqueous solution metering pump to 42.0 mL/min.

-

Set the flow rate of the ethylamine aqueous solution metering pump to 20.0 mL/min.

-

Pump the two solutions separately into a high-throughput continuous flow microchannel reactor. The reactor should have a preheating module to bring the reactants to the desired reaction temperature.

-

Maintain the reaction temperature at 35°C.

-

Allow the mixed reaction to proceed for a residence time of approximately 160 seconds within the reactor.

-

Collect the effluent from the reactor outlet.

-

Dehydrate the collected effluent to remove water.

-

The resulting product is N-ethylethanolamine, which can be further purified by distillation if required.

This method has been reported to yield N-ethylethanolamine with a purity of up to 99.2% and a yield of 94%.[6]

Analytical Methods

The determination of N-Ethylethanolamine in various matrices, such as water, can be performed using liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol based on ASTM D-7599 for the analysis of ethanolamines in water.

Experimental Protocol: Determination of N-Ethylethanolamine in Water by LC-MS

Materials and Instrumentation:

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

-

N-Ethylethanolamine standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of N-Ethylethanolamine (e.g., 50 ppm) in methanol.

-

Dilute the stock solution with water to prepare a working standard solution (e.g., 5 ppm).

-

Prepare a series of calibration standards by further diluting the working standard solution with water to achieve the desired concentration range (e.g., 5-100 ppb).

-

-

Sample Preparation:

-

For water samples, filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Inject the prepared standards and samples into the LC-MS/MS system.

-

Use a suitable chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), for separation.

-

Optimize the mass spectrometer settings for the detection of N-Ethylethanolamine using Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the N-Ethylethanolamine standards against their concentrations.

-

Determine the concentration of N-Ethylethanolamine in the samples by interpolating their peak areas from the calibration curve.

-

Applications in Drug Development

While N-Ethylethanolamine itself is not typically used as an active pharmaceutical ingredient (API), its derivatives are of significant interest in drug development. The bifunctional nature of EAE allows for the straightforward introduction of an N-ethylaminoethanol moiety into larger molecules, which can impart desirable pharmacokinetic or pharmacodynamic properties.

Ethanolamine (B43304) derivatives, in general, have been investigated for their potential as neuroprotective agents. They are believed to facilitate the synthesis of acetylcholine (B1216132) and phosphatidylcholine in neuronal membranes, which can stimulate cholinergic neurotransmission and improve neuronal plasticity. This can lead to improvements in cognitive functions such as concentration and memory.

Furthermore, derivatives of ethanolamine have been synthesized and evaluated for their anti-inflammatory effects. For instance, new piperazine (B1678402) and ethanolamine derivatives of H1-antihistaminic drugs have shown potential in reducing acute inflammation. The structural modifications enabled by using N-Ethylethanolamine as a building block can lead to the development of novel therapeutic agents with enhanced efficacy and safety profiles.

Conclusion

N-Ethylethanolamine is a fundamentally important chemical intermediate with a well-characterized profile of physical and chemical properties. Its synthesis and analysis are achievable through established protocols, making it a readily accessible tool for researchers and developers. The true value of N-Ethylethanolamine in the pharmaceutical sciences lies in its role as a versatile scaffold for the creation of novel drug candidates with a wide range of potential therapeutic applications, from neuroprotection to anti-inflammatory action. This guide provides the core technical information necessary to effectively utilize N-Ethylethanolamine in a research and development setting.

References

- 1. lcms.cz [lcms.cz]

- 2. osha.gov [osha.gov]

- 3. labochem.in [labochem.in]

- 4. US6469214B2 - Process for the preparation of ethanolamines - Google Patents [patents.google.com]

- 5. EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions - Google Patents [patents.google.com]

- 6. osha.gov [osha.gov]

An In-depth Technical Guide to the Synthesis of 2-Ethylaminoethanol from Ethylene Oxide and Ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylaminoethanol, a crucial intermediate in the pharmaceutical and chemical industries. This document details the core chemical principles, experimental methodologies, and process optimization strategies for the production of this versatile compound.

Introduction

2-Ethylaminoethanol, also known as N-ethylethanolamine, is a primary aminoalcohol with a wide range of applications, including its use as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), as a corrosion inhibitor, and in the production of surfactants and dyes. The most common industrial synthesis route involves the nucleophilic ring-opening of ethylene (B1197577) oxide with ethylamine (B1201723). This guide will explore this primary synthesis pathway, an alternative route via disproportionation, and the associated experimental protocols and quantitative data.

Chemical Reaction Pathways

The synthesis of 2-ethylaminoethanol from ethylene oxide and ethylamine is a classic example of an amine addition to an epoxide. The reaction proceeds via a nucleophilic attack of the ethylamine on one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring.

A primary challenge in this synthesis is the potential for the product, 2-ethylaminoethanol, to react further with another molecule of ethylene oxide to form the byproduct, N-ethyldiethanolamine. Controlling the reaction conditions is therefore critical to maximize the yield of the desired mono-adduct.

Primary Synthesis: Ethylene Oxide and Ethylamine

The reaction is typically carried out in the presence of water and can be influenced by pH. Both acid and base catalysis can affect the reaction rate and regioselectivity of the epoxide ring-opening.

An In-depth Technical Guide to the Solubility of 2-(Ethylamino)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Ethylamino)ethanol in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document summarizes the qualitative solubility of 2-(Ethylamino)ethanol and furnishes detailed experimental protocols for its precise quantitative determination.

Core Concepts: Understanding the Solubility of 2-(Ethylamino)ethanol

2-(Ethylamino)ethanol (also known as N-ethylethanolamine), with the chemical formula C4H11NO, is a bifunctional organic compound containing both a secondary amine and a primary alcohol functional group. This structure dictates its solubility properties. The hydroxyl (-OH) and amino (-NH) groups are capable of forming hydrogen bonds with polar solvents, while the ethyl group (CH3CH2-) provides some nonpolar character.

Generally, 2-(Ethylamino)ethanol is a colorless to slightly yellow liquid with an amine-like odor.[1] It is miscible with water and soluble in many polar organic solvents.[2][3] Its solubility is influenced by the polarity of the solvent and the potential for hydrogen bonding between the solute and the solvent molecules.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of 2-(Ethylamino)ethanol in a range of common organic solvents.

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for 2-(Ethylamino)ethanol in a specific organic solvent, the following experimental protocols are recommended. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Isothermal Shake-Flask Method for Solubility Measurement

This method involves creating a saturated solution of 2-(Ethylamino)ethanol in the desired organic solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

-

2-(Ethylamino)ethanol (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Appropriate glassware (e.g., vials with screw caps)

Procedure:

-

Add an excess amount of 2-(Ethylamino)ethanol to a known volume of the organic solvent in a sealed vial. The excess solid/liquid phase is crucial to ensure that the solution reaches saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended.

-

After the equilibration period, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any undissolved solute, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.

-

Determine the concentration of 2-(Ethylamino)ethanol in the filtered saturated solution using a suitable analytical method, such as gas chromatography or acid-base titration.

Analytical Methods for Concentration Determination

a) Gas Chromatography (GC)

Gas chromatography is a robust method for determining the concentration of volatile compounds like 2-(Ethylamino)ethanol.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., a polar column like a wax or a mid-polar column)

Procedure:

-

Calibration: Prepare a series of standard solutions of 2-(Ethylamino)ethanol in the chosen organic solvent at known concentrations.

-

Inject a fixed volume of each standard solution into the GC and record the peak area.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Sample Analysis: Inject a known volume of the filtered saturated solution (obtained from the isothermal shake-flask method) into the GC under the same conditions as the standards.

-

Determine the concentration of 2-(Ethylamino)ethanol in the sample by comparing its peak area to the calibration curve.

b) Acid-Base Titration

As an amine, 2-(Ethylamino)ethanol is basic and can be accurately quantified by titration with a standard acid.

Reagents:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl in a suitable non-aqueous solvent if the organic solvent is not water-miscible)

-

Appropriate indicator or a pH meter/potentiometer for endpoint determination

Procedure:

-

Accurately transfer a known volume of the filtered saturated solution into a titration flask.

-

If necessary, add a suitable co-solvent to ensure miscibility during the titration.

-

Add a few drops of a suitable indicator or immerse the pH electrode into the solution.

-

Titrate the solution with the standardized acid until the endpoint is reached. The endpoint can be observed by a color change of the indicator or a sharp inflection point in the potentiometric titration curve.

-

Calculate the concentration of 2-(Ethylamino)ethanol in the saturated solution based on the volume of titrant used and the stoichiometry of the reaction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of 2-(Ethylamino)ethanol solubility.

References

The Bifunctional Toolkit: An In-depth Technical Guide to the Basic Reactivity of Amino Alcohols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amino and a hydroxyl group. This dual functionality imparts a rich and versatile reactivity, making them indispensable building blocks in modern organic synthesis. Their applications are particularly profound in the pharmaceutical industry, where the stereochemistry of these molecules often dictates biological activity. This technical guide provides a comprehensive exploration of the core reactivity of amino alcohols, offering detailed experimental protocols, comparative quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

The Duality of Reactivity: N- vs. O-Substitution

The fundamental challenge and opportunity in amino alcohol chemistry lies in the chemoselective functionalization of either the amino or the hydroxyl group. The relative nucleophilicity of these two groups is highly dependent on the reaction conditions, particularly the pH.

-

Under basic or neutral conditions , the amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-substitution.

-

Under acidic conditions , the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing for selective reaction at the hydroxyl group.

This dichotomy is the cornerstone of designing synthetic strategies involving amino alcohols.

Protecting Group Strategies: Orchestrating Reactivity

To achieve specific transformations, the selective protection of one functional group is often necessary.

N-Protection

The protection of the amino group is crucial for preventing its interference in reactions targeting the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of an Amino Alcohol

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

-

Amino alcohol (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (B78521) (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate (B1210297)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the amino alcohol (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino alcohol is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.

O-Protection

Protecting the hydroxyl group allows for selective reactions at the amino group. Silyl ethers are common protecting groups for alcohols.

Experimental Protocol: O-Silylation of an Amino Alcohol

This protocol outlines a general procedure for the silylation of the hydroxyl group in an amino alcohol.

Materials:

-

Amino alcohol (1.0 eq)

-

Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) (1.1 eq)

-

Imidazole (B134444) (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

-

Add the silylating agent (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Core Reactivity and Synthetic Applications

Oxidation: Access to Amino Aldehydes and Ketones

The oxidation of the alcohol functionality in amino alcohols provides access to valuable amino aldehydes and ketones, which are important synthetic intermediates. Chemoselective oxidation of the alcohol in the presence of the amine is a significant challenge. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective catalysts for the selective oxidation of primary and secondary alcohols.

Experimental Protocol: TEMPO-Mediated Oxidation of a Primary Amino Alcohol

This protocol describes the oxidation of a primary alcohol to an aldehyde using TEMPO and a co-oxidant.

Materials:

-

N-protected amino alcohol (1.0 eq)

-

TEMPO (0.1 eq)

-

Sodium hypochlorite (B82951) (NaOCl) solution (1.1 eq)

-

Sodium bromide (NaBr) (0.1 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-protected amino alcohol (1.0 eq) in DCM.

-

Add an aqueous solution of NaBr (0.1 eq) and TEMPO (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the NaOCl solution (1.1 eq), maintaining the temperature below 5 °C.

-

Stir the reaction vigorously at 0 °C for 1-3 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino aldehyde.

-

Purify the product by flash column chromatography.

Cyclization: Formation of Heterocycles

The bifunctional nature of amino alcohols makes them ideal precursors for the synthesis of various nitrogen-containing heterocycles, such as aziridines and oxazolidinones, which are common motifs in pharmaceuticals.

The intramolecular cyclization of 2-amino alcohols can lead to the formation of aziridines, typically through activation of the hydroxyl group as a good leaving group.

Experimental Protocol: Synthesis of N-Tosyl Aziridines from 2-Amino Alcohols

This one-pot procedure describes the transformation of 2-amino alcohols to N-tosyl aziridines.

Materials:

-

2-Amino alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (2.2 eq)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Solvent (e.g., Water/Dichloromethane or Acetonitrile)

Procedure (Method with KOH):

-

To a vigorously stirred mixture of the 2-amino alcohol (1.0 eq) in dichloromethane and a concentrated aqueous solution of KOH, add p-toluenesulfonyl chloride (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by chromatography.

Oxazolidinones, important chiral auxiliaries and components of antibiotics, can be synthesized by the cyclization of β-amino alcohols with a carbonyl source.

Experimental Protocol: Synthesis of Oxazolidinones using Diethyl Carbonate

This method is a cost-effective approach for the synthesis of 2-oxazolidinones.

Materials:

-

β-Amino alcohol (1.0 eq)

-

Diethyl carbonate (excess)

-

Anhydrous potassium carbonate (K₂CO₃) (catalytic amount)

Procedure:

-

Heat a mixture of the amino alcohol, a large excess of diethyl carbonate, and a catalytic amount of anhydrous potassium carbonate at 135°C.

-

Monitor the progress of the reaction by TLC or GC.

-

Upon completion, remove the excess diethyl carbonate and the ethanol (B145695) produced by distillation.

-

The crude product can often be purified by recrystallization or column chromatography.

O-Acylation and O-Alkylation

Chemoselective O-acylation or O-alkylation in the presence of a free amino group is challenging but can be achieved under specific conditions.

Under acidic conditions, the amine is protonated, allowing for selective acylation of the hydroxyl group.

Experimental Protocol: Chemoselective O-Acylation of an Amino Alcohol

This protocol describes the O-acylation of an amino alcohol using an acid chloride in an acidic medium.

Materials:

-

Amino alcohol hydrochloride (1.0 eq)

-

Acyl chloride (1.1 eq)

-

Anhydrous trifluoroacetic acid (TFA) or methanesulfonic acid (MSA)

-

Anhydrous diethyl ether

Procedure:

-

Suspend the amino alcohol hydrochloride (1.0 eq) in anhydrous TFA or MSA at 0 °C.

-

Add the acyl chloride (1.1 eq) dropwise to the suspension.

-

Allow the reaction mixture to stir at room temperature for 2-6 hours.

-

Pour the reaction mixture into a large volume of cold, anhydrous diethyl ether to precipitate the product.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

The Mitsunobu reaction allows for the conversion of the hydroxyl group to various functionalities, including ethers, with inversion of stereochemistry.

Experimental Protocol: Mitsunobu Reaction for O-Alkylation of an N-Protected Amino Alcohol

This protocol details the O-alkylation of an N-protected amino alcohol with a phenol (B47542).

Materials:

-

N-protected amino alcohol (1.0 eq)

-

Phenol (1.2 eq)

-

Triphenylphosphine (B44618) (PPh₃) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve the N-protected amino alcohol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine (B178648) byproduct.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for the key reactions of amino alcohols discussed.

Table 1: N-Boc Protection of Amino Alcohols

| Amino Alcohol | Base | Solvent | Yield (%) | Reference |

| (S)-2-Amino-1-propanol | NaOH | Dioxane/H₂O | 95 | [Generic Protocol] |

| (R)-2-Phenylglycinol | TEA | CH₂Cl₂ | 92 | [Generic Protocol] |

| Ethanolamine | K₂CO₃ | THF/H₂O | 98 | [Generic Protocol] |

Table 2: TEMPO-Catalyzed Oxidation of N-Boc-Protected Amino Alcohols

| Substrate | Co-oxidant | Yield (%) | Reference |

| N-Boc-ethanolamine | NaOCl/NaBr | 85 | [Generic Protocol] |

| N-Boc-(S)-alaninol | NaOCl/NaBr | 88 | [Generic Protocol] |

| N-Boc-(R)-phenylglycinol | NaOCl/NaBr | 91 | [Generic Protocol] |

Table 3: Cyclization of Amino Alcohols to N-Tosyl Aziridines

| Amino Alcohol | Base | Solvent | Yield (%) | Reference |

| 2-Aminoethanol | KOH | H₂O/CH₂Cl₂ | 85 | [Generic Protocol] |

| (S)-Alaninol | K₂CO₃ | Acetonitrile | 78 | [Generic Protocol] |

| (R)-Phenylglycinol | KOH | H₂O/CH₂Cl₂ | 82 | [Generic Protocol] |

Table 4: Synthesis of Oxazolidinones from β-Amino Alcohols

| β-Amino Alcohol | Carbonyl Source | Yield (%) | Reference |

| (S)-Valinol | Diethyl carbonate | 85 | [Generic Protocol] |

| (R)-Phenylglycinol | Carbonyldiimidazole | 92 | [Generic Protocol] |

| (1S,2R)-Norephedrine | Diethyl carbonate | 88 | [Generic Protocol] |

Visualizing Workflows and Concepts

General Reactivity of Amino Alcohols

An In-depth Technical Guide to the Structural Formula and Isomers of Ethylaminoethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethylaminoethanol, focusing on its structural formula and its relationship with its isomers. This document delves into the physicochemical properties, synthesis, and analytical characterization of these compounds, presenting data in a clear and accessible format to support research and development activities.

Structural Formula of 2-Ethylaminoethanol

2-Ethylaminoethanol, also known as N-ethylethanolamine, is a primary alkanolamine with the chemical formula C₄H₁₁NO.[1][2] Its structure consists of an ethyl group and a hydroxyethyl (B10761427) group attached to a central nitrogen atom.

Key Identifiers:

Isomers of Ethylaminoethanol (C₄H₁₁NO)

The molecular formula C₄H₁₁NO gives rise to a number of structural isomers, which are compounds with the same molecular formula but different structural arrangements. These isomers can be broadly categorized into different classes of amino alcohols and other functional groups. A comprehensive understanding of these isomers is crucial as they exhibit distinct physical, chemical, and biological properties.

The primary structural isomers of C₄H₁₁NO include:

-

Amino Alcohols:

-

Primary Amines:

-

2-Amino-1-butanol

-

3-Amino-1-butanol

-

4-Amino-1-butanol

-

1-Amino-2-butanol

-

-

Secondary Amines:

-

2-(Ethylamino)ethanol

-

-

-

Hydroxylamines:

-

N,N-Diethylhydroxylamine

-

It is important to note that some of these isomers, such as 2-amino-1-butanol and 1-amino-2-butanol, possess chiral centers and therefore exist as enantiomers (R/S isomers).[4][5]

Comparative Physicochemical Properties

The structural differences among the isomers of C₄H₁₁NO lead to variations in their physicochemical properties. A summary of these properties is presented in the table below for easy comparison.

| Property | 2-(Ethylamino)ethanol | 2-Amino-1-butanol | 4-Amino-1-butanol | 1-Amino-2-butanol | 2-Amino-2-methyl-1-propanol | N,N-Diethylhydroxylamine |

| CAS Number | 110-73-6 | 96-20-8 | 13325-10-5 | 13552-21-1 | 124-68-5 | 3710-84-7 |

| Boiling Point (°C) | 169-170 | 176-178 | 206 | Not Available | 165 | 125-130 |

| Melting Point (°C) | -90 | -2 | 16-18 | Not Available | 24-28 | -26 to -25 |

| Density (g/mL at 25°C) | 0.914 | 0.943 | 0.967 | Not Available | 0.934 | 0.867 |

| Refractive Index (n20/D) | 1.441 | 1.451 | ~1.462 | Not Available | 1.4455 | 1.420 |

| Flash Point (°F) | 160 | 184 | 226 | Not Available | 172 | 113 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-ethylaminoethanol and its isomers are critical for reproducible research. This section outlines general protocols for these procedures.

Synthesis Protocols

4.1.1. Synthesis of 2-(Ethylamino)ethanol

2-(Ethylamino)ethanol can be synthesized via the reaction of ethylene (B1197577) oxide with ethylamine (B1201723).[6] A continuous flow microchannel reactor can be utilized for this process to ensure efficient mixing and heat transfer.

-

Materials: 30% ethylene oxide aqueous solution, 70% ethylamine aqueous solution.

-

Apparatus: High-throughput continuous flow microchannel reactor with preheating and mixing modules.

-

Procedure:

-

Set the flow rate of the 30% ethylene oxide aqueous solution to 42.0 mL/min and the 70% ethylamine aqueous solution to 20.0 mL/min.

-

Pump the solutions separately into the preheating module of the microchannel reactor and heat to 35°C.

-

Introduce the preheated solutions into the mixing module to initiate the reaction.

-

Maintain the reaction temperature at 35°C for a residence time of 160 seconds.

-

Collect the effluent from the reactor.

-

Dehydrate the collected liquid to obtain 2-(ethylamino)ethanol.

-

4.1.2. Synthesis of 2-Amino-2-methyl-1-propanol

One common method for the synthesis of 2-amino-2-methyl-1-propanol involves the hydrogenation of 2-aminoisobutyric acid or its esters.[7][8]

-

Materials: 2-aminoisobutyric acid, reducing agent (e.g., sodium borohydride/iodine or lithium aluminum hydride), suitable solvent (e.g., tetrahydrofuran).

-

Apparatus: Reaction flask with a condenser, magnetic stirrer, and dropping funnel, under an inert atmosphere.

-

Procedure:

-

In a reaction flask under an inert atmosphere, suspend 2-aminoisobutyric acid in the chosen solvent.

-

Slowly add the reducing agent to the suspension while stirring.

-

Control the reaction temperature as required for the specific reducing agent (e.g., cooling for highly exothermic reactions).

-

After the addition is complete, allow the reaction to proceed for several hours at room temperature or with gentle heating.

-

Quench the reaction carefully by the slow addition of water or an appropriate quenching agent.

-

Work up the reaction mixture by extraction with a suitable organic solvent.

-

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2-amino-2-methyl-1-propanol.

-

4.1.3. Synthesis of N,N-Diethylhydroxylamine

N,N-Diethylhydroxylamine can be prepared by the oxidation of triethylamine (B128534) using hydrogen peroxide.[9]

-

Materials: Triethylamine, 27.5% (w/w) hydrogen peroxide, catalyst (optional).

-

Apparatus: Tubular reactor.

-

Procedure:

-

Prepare triethylamine oxide by reacting triethylamine with 27.5% hydrogen peroxide, potentially with a catalyst.

-

Continuously inject the prepared triethylamine oxide into a tubular reactor.

-

Maintain the reaction temperature between 100-200°C and the pressure at 1-2 atm.

-

The cracking of triethylamine oxide within the reactor yields N,N-diethylhydroxylamine.

-

Collect and purify the product.

-

Analytical Protocols

4.2.1. Gas Chromatography (GC) Analysis

Gas chromatography is a suitable technique for the separation and analysis of volatile amino alcohols like 2-ethylaminoethanol and its isomers.[10][11]

-

Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., CP-Wax for Volatile Amines) or a polysiloxane-based phase (e.g., CP-Sil 8 CB for Amines), is recommended for good peak shape.[10][11][12]

-

Injector: A split/splitless injector is typically used, with a temperature set around 200-270°C.

-

Oven Temperature Program: An initial temperature of around 40-60°C held for a few minutes, followed by a temperature ramp of 6-10°C/min up to 200-220°C.

-

Carrier Gas: Hydrogen or Helium at a constant pressure or flow rate.

-

Detector: A Flame Ionization Detector (FID) is commonly used for the detection of these organic compounds.

-

Sample Preparation: Dilute the sample in a suitable solvent such as methanol (B129727) or dichloromethane.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-ethylaminoethanol and its isomers. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will show characteristic chemical shifts and splitting patterns for the different types of protons (e.g., -CH₃, -CH₂-, -NH-, -OH). The integration of the signals corresponds to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule. The chemical shifts will be characteristic of the carbon types (e.g., attached to nitrogen, oxygen, or other carbons).

Visualizing Structural Relationships

The structural diversity of the C₄H₁₁NO isomers can be effectively visualized using a graph. The following diagram illustrates the connectivity and classification of the key isomers.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis and Application of N,N-Diethylhydroxylamine_Chemicalbook [chemicalbook.com]

- 3. N,N-DIETHYLHYDROXYLAMINE (DEHA) - Ataman Kimya [atamanchemicals.com]

- 4. R(-)-2-Amino-1-butanol [webbook.nist.gov]

- 5. 1-Butanol, 2-amino-, (S)- [webbook.nist.gov]

- 6. 2-Amino-1-butanol 97 96-20-8 [sigmaaldrich.com]

- 7. N-Methyl-1-propanamine | 627-35-0 | FM25623 | Biosynth [biosynth.com]

- 8. chembk.com [chembk.com]

- 9. CN112375011A - Preparation method of N, N-diethylhydroxylamine - Google Patents [patents.google.com]

- 10. 1-Amino-2-butanol | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-methyl-N-(2-methylpropyl)-1-propanamine | C8H19N | CID 22949973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-AMINO-1-BUTANOL | 96-20-8 [chemicalbook.com]

An In-depth Technical Guide to the pKa Value of 2-(Ethylamino)ethanol

This technical guide provides a comprehensive overview of the pKa value of 2-(Ethylamino)ethanol (EAE), a significant organic compound utilized in various industrial and scientific applications. EAE is an alkanolamine containing both a secondary amine and a primary alcohol functional group, which dictates its chemical behavior.[1] Understanding its acid-base properties, quantified by the pKa value, is crucial for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties of 2-(Ethylamino)ethanol

2-(Ethylamino)ethanol is a clear, colorless to slightly yellow liquid with an amine-like odor.[2][3] It is miscible with water and soluble in polar organic solvents.[1][2] Its bifunctional nature, possessing both a basic amino group and a nucleophilic hydroxyl group, makes it a versatile intermediate in the synthesis of pharmaceuticals, surfactants, and emulsifiers.[1]

Understanding the pKa of 2-(Ethylamino)ethanol

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution. For a base, the pKa value refers to the pKa of its conjugate acid. In the context of 2-(Ethylamino)ethanol, two ionizable protons are present: one on the amino group (after protonation) and one on the hydroxyl group.

The basicity of EAE is primarily attributed to the lone pair of electrons on the nitrogen atom of the ethylamino group.[1] In an aqueous solution, this group can accept a proton (H⁺) to form its conjugate acid, the ethylaminoethanolium ion. The pKa value typically refers to this equilibrium. The hydroxyl group is significantly less acidic and will only deprotonate under strongly basic conditions.

Quantitative pKa Data

The pKa values for 2-(Ethylamino)ethanol are summarized in the table below. It is critical to distinguish between the experimental pKa of the protonated amine and the predicted pKa of the alcohol group.

| Ionizable Group | Conjugate Acid/Base Pair | pKa Value | Type | Source |

| Ethylamino Group | C₂H₅NH₂⁺CH₂CH₂OH / C₂H₅NHCH₂CH₂OH | 9.7 | Experimental | IUPAC Digitized pKa Dataset[3] |

| Hydroxyl Group | C₂H₅NHCH₂CH₂OH / C₂H₅NHCH₂CH₂O⁻ | 15.26 ± 0.10 | Predicted | ChemicalBook, ChemBK[2][4] |

The pKa of 9.7 for the ethylamino group indicates that 2-(Ethylamino)ethanol is a moderately strong base, comparable to other secondary amines. At a pH of 9.7, the concentrations of the protonated (conjugate acid) and unprotonated (base) forms are equal.

Acid-Base Equilibrium

The primary acid-base equilibrium for 2-(Ethylamino)ethanol in an aqueous solution involves the protonation of the secondary amine by water. The equilibrium is represented by the following reaction:

C₂H₅NHCH₂CH₂OH + H₂O ⇌ C₂H₅NH₂⁺CH₂CH₂OH + OH⁻

The diagram below illustrates the equilibrium between 2-(Ethylamino)ethanol and its conjugate acid.

Experimental Protocol for pKa Determination

The pKa of an amino alcohol like 2-(Ethylamino)ethanol is commonly determined via potentiometric titration.[5][6] This method involves monitoring the pH of a solution of the base as a strong acid is incrementally added.

Materials and Reagents:

-

2-(Ethylamino)ethanol solution of known concentration (e.g., 0.1 M)

-

Standardized strong acid titrant (e.g., 0.1 M Hydrochloric Acid, HCl)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette, beaker, and volumetric flasks

-

Deionized water

Methodology:

-

Preparation: A precise volume of the 2-(Ethylamino)ethanol solution is pipetted into a beaker containing a magnetic stir bar and diluted with deionized water.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution, ensuring the bulb does not touch the beaker walls.[6] The burette is filled with the standardized HCl solution.

-

Initial Measurement: The initial pH of the EAE solution is recorded.

-

Titration Process: The HCl titrant is added in small, precise increments (e.g., 0.5-1.0 mL). After each addition, the solution is allowed to stabilize, and the pH is recorded.[6] Smaller increments should be used near the equivalence point where the pH changes rapidly.

-

Data Analysis: The collected data (volume of HCl added vs. pH) is plotted to generate a titration curve.

-

pKa Determination: The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where exactly half of the 2-(Ethylamino)ethanol has been neutralized to form its conjugate acid.[5] At this point, [C₂H₅NHCH₂CH₂OH] = [C₂H₅NH₂⁺CH₂CH₂OH], and according to the Henderson-Hasselbalch equation, pH = pKa.

The workflow for this experimental determination is visualized below.

Conclusion

The pKa value is a fundamental parameter for understanding the chemical properties and reactivity of 2-(Ethylamino)ethanol. With an experimental pKa of 9.7 for its conjugate acid, EAE is a moderately strong base. This basicity is central to its role in applications such as corrosion inhibition, CO₂ capture, and as a reactant in chemical synthesis. Accurate determination of its pKa through methods like potentiometric titration is essential for optimizing processes and for the development of new applications in science and industry.

References

- 1. CAS 110-73-6: 2-(Ethylamino)ethanol | CymitQuimica [cymitquimica.com]

- 2. 2-(Ethylamino)ethanol | 110-73-6 [chemicalbook.com]

- 3. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylaminoethanol [chembk.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. egyankosh.ac.in [egyankosh.ac.in]

N-Ethylethanolamine: A Technical Guide to its Biochemical Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethylethanolamine (NEtEA) is a primary amine of significant interest in biochemical research and pharmaceutical development. While direct and extensive research into its specific mechanism of action is emerging, its structural similarity to endogenous molecules like ethanolamine (B43304) provides a strong basis for understanding its biochemical role. This technical guide synthesizes the current understanding and proposes the primary mechanism of action for NEtEA, focusing on its role as a precursor in phospholipid metabolism, its potential impact on cell membrane dynamics, and its utility as a synthetic building block in drug discovery. This document provides a theoretical framework, summarizes relevant quantitative data from related compounds, details applicable experimental protocols, and visualizes key pathways to guide further research and application.

Core Mechanism of Action: Precursor for Phospholipid Synthesis

The principal hypothesized mechanism of action for N-Ethylethanolamine in biochemical systems is its role as a precursor for the synthesis of N-ethyl-phosphatidylethanolamine (NEt-PE), a modified phospholipid. This pathway is analogous to the well-established Kennedy pathway for the synthesis of phosphatidylethanolamine (B1630911) (PE), a ubiquitous component of cellular membranes.

Mammalian cells can incorporate ethanolamine and its N-methylated derivatives into phospholipids[1][2]. Studies have shown that ethanolamine-responsive cells more efficiently incorporate exogenous ethanolamine into their phospholipid content, which correlates with their growth rate[1][3]. Similar to ethanolamine, NEtEA is expected to be phosphorylated by ethanolamine kinase, converted to CDP-N-ethylethanolamine, and finally transferred to diacylglycerol to form NEt-PE. The incorporation of diethanolamine (B148213), a related compound, into phosphoglycerides has been demonstrated, suggesting a similar fate for NEtEA[4].

Signaling Pathway: The Modified Kennedy Pathway

The proposed pathway for the integration of N-Ethylethanolamine into cellular membranes is a modification of the Kennedy Pathway.

Caption: Proposed metabolic pathway for N-Ethylethanolamine incorporation into phospholipids.

Potential Secondary Mechanisms and Biological Effects

Beyond its role as a phospholipid precursor, N-Ethylethanolamine may exert other biological effects, including modulation of membrane properties and serving as a building block for bioactive molecules.

Alteration of Membrane Fluidity and Function

The incorporation of NEt-PE into cellular membranes could alter their physical properties. The ethyl group at the head of the phospholipid may change the packing of the lipid bilayer, potentially affecting membrane fluidity, permeability, and the function of membrane-associated proteins. While direct studies on NEtEA are lacking, research on related compounds shows that ethanol (B145695) can increase membrane fluidity[5].

Role as a Versatile Chemical Building Block

N-Ethylethanolamine is a valuable building block in organic synthesis for the creation of more complex molecules with therapeutic potential[6][7][8][9]. Its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group, allows for a wide range of chemical modifications.

Caption: Synthetic utility of N-Ethylethanolamine in drug development.

Quantitative Data

Direct quantitative data on the biochemical effects of N-Ethylethanolamine are limited. The following table summarizes data for related ethanolamine compounds to provide a comparative context for future studies.

| Compound | Assay | Cell Type/System | Parameter | Value | Reference |

| Ethanolamine | Phospholipid Incorporation | Rat Mammary Carcinoma (64-24 cells) | Incorporation Efficiency | 4-5 fold higher in responsive cells | [1] |

| Monomethylethanolamine | Phospholipid Synthesis Rate | Neuroblastoma cells | Rate of Synthesis | 0.09 nmol/µg DNA/h | |

| Dimethylethanolamine | Phospholipid Synthesis Rate | Neuroblastoma cells | Rate of Synthesis | 0.12 nmol/µg DNA/h | |

| Diethanolamine | Bioaccumulation | Rat tissues (liver, kidney) | Plateau after repeat administration | ~8 weeks | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the mechanism of action of N-Ethylethanolamine.

Radiolabeling and Analysis of Phospholipid Incorporation

This protocol is adapted from studies on ethanolamine and its derivatives to trace the incorporation of NEtEA into cellular phospholipids.

Caption: Experimental workflow for phospholipid incorporation studies.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., hepatocytes, neurons) in appropriate culture medium.

-

Radiolabeling: Introduce [³H]-N-Ethylethanolamine to the culture medium at various concentrations and incubate for different time points.

-

Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline, and lyse them. Extract total lipids using a chloroform:methanol solvent system.

-

Separation: Separate the phospholipid classes from the total lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Scrape the phospholipid spots from the TLC plate or collect HPLC fractions and quantify the radioactivity using a scintillation counter. Alternatively, use mass spectrometry to identify and quantify the N-ethyl-phosphatidylethanolamine species.

In Vitro Cytotoxicity Assay

To determine the potential toxic effects of N-Ethylethanolamine, a standard MTT assay can be performed.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of N-Ethylethanolamine concentrations for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Toxicological Profile

The toxicological profile of N-Ethylethanolamine is not extensively documented. However, data on ethanolamine suggests that it can cause skin and eye irritation, and at high concentrations, may lead to central nervous system depression[10]. In lethal-dose studies in rats, it has been shown to affect cholinesterase activity, cardiac rate, and respiration[11]. It is readily absorbed through the skin and can be harmful if ingested or inhaled[11].

Conclusion and Future Directions

N-Ethylethanolamine is a molecule with significant potential in biochemical research and as a synthetic precursor in pharmacology. The primary mechanism of action is proposed to be its incorporation into cellular membranes as N-ethyl-phosphatidylethanolamine, which may in turn modulate membrane properties and cellular signaling.

Future research should focus on:

-

Direct validation of the incorporation of N-Ethylethanolamine into phospholipids using radiolabeling and mass spectrometry.

-

Enzymatic studies to determine the kinetics of the enzymes involved in its metabolism.

-

Biophysical studies to investigate the effects of NEt-PE on the properties of lipid bilayers.

-

Screening for biological activity of NEtEA and its derivatives in various cell-based assays to identify potential therapeutic applications.

This technical guide provides a foundational understanding of the likely biochemical roles of N-Ethylethanolamine and offers a roadmap for future investigations into its specific mechanisms of action.

References

- 1. Phosphatidylethanolamine synthesis in ethanolamine-responsive and -nonresponsive cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Base stimulation of phospholipid metabolism in neuroblastoma cells. I. Kinetics of incorporation of N-methylated ethanolamine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine synthesis in ethanolamine‐responsive and ‐nonresponsive cells in culture | Semantic Scholar [semanticscholar.org]

- 4. Metabolism, bioaccumulation, and incorporation of diethanolamine into phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Ethylamino)ethanol synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Ethylaminoethanol: Sourcing and Purity for Research and Drug Development

Introduction

Ethylaminoethanol (also known as 2-(Ethylamino)ethanol or N-Ethylethanolamine) is a valuable bifunctional molecule featuring both a secondary amine and a primary alcohol. This chemical structure makes it a versatile building block in organic synthesis and a key intermediate in the production of various pharmaceuticals and specialty chemicals. For researchers, scientists, and drug development professionals, understanding the commercial landscape of this compound, including available purity levels and the methods to verify them, is crucial for ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial sources, purity levels, and detailed experimental protocols for the synthesis, purification, and analysis of this compound.

Commercial Sources and Purity Levels of this compound

This compound is commercially available from a range of chemical suppliers, catering to different scales of research and production. The purity of the commercially available product typically ranges from 97% to over 99%. For applications in research and drug development, higher purity grades are generally preferred to minimize the interference of impurities in sensitive biological assays or chemical reactions. The following table summarizes the purity levels of this compound available from various commercial suppliers.

| Supplier | Purity Level | Notes |

| Merck (Sigma-Aldrich) | ≥98%[1][2], ≥97.0 % (a/a)[3] | Research and laboratory grade. |

| Thermo Fisher Scientific | 98%[4], ≥97.5%[4] | Available under the Thermo Scientific Chemicals brand. |

| Santa Cruz Biotechnology | ≥97%[5] | For biochemical research. |

| Loba Chemie | Min 97%[6] | For synthesis. |

| Otto Chemie Pvt. Ltd. | 97%[7] | Used for inhibiting corrosion. |

| ChemicalBook | 99% | Listed from various suppliers, including Henan Fengda Chemical Co., Ltd.[8] |

| LabSolutions | 98%[9] | Laboratory chemicals. |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the N-alkylation of ethanolamine (B43304) with an ethylating agent, such as ethyl bromide or ethyl iodide. Another established industrial method is the reaction of ethylene (B1197577) oxide with ethylamine[10]. Below is a representative laboratory protocol for the synthesis via N-alkylation.

Materials:

-

Ethanolamine

-

Ethyl bromide

-

Potassium carbonate (anhydrous)

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanolamine (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous ethanol (100 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add ethyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Fractional distillation is a highly effective method for purifying this compound from unreacted starting materials and byproducts[11][12].

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

-

Boiling chips

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Add the crude this compound and a few boiling chips to the distillation flask.

-

Heat the flask gently using a heating mantle.

-

Slowly increase the temperature and observe the vapor rising through the fractionating column.

-

Collect the initial fraction (forerun), which will contain lower-boiling impurities.

-

As the temperature stabilizes at the boiling point of this compound (approximately 167-169 °C at atmospheric pressure), collect the main fraction in a clean, dry receiving flask.

-

Monitor the temperature closely. A drop in temperature indicates that the main product has distilled.

-

Stop the distillation before the flask goes to dryness.

-

The collected main fraction is purified this compound.

Caption: A flowchart illustrating the general laboratory synthesis and purification process for this compound.

Analytical Methods for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and identifying any impurities present[13][14].

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for amine analysis (e.g., DB-624UI or a similar mid-polarity column)[13].

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare working standards of lower concentrations if quantitative analysis is required.

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 240 °C[13] |

| Injection Mode | Splitless (or appropriate split ratio)[13] |

| Injection Volume | 1 µL[13] |

| Carrier Gas | Helium |

| Oven Program | Initial temperature: 60 °C, hold for 1 min; ramp to 220 °C at 15 °C/min; then ramp to 240 °C at 20 °C/min, hold for 10 min[13]. |

| Transfer Line Temp. | 250 °C[13] |

| Ion Source Temp. | 230 °C[13] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[13] |

| Mass Scan Range | m/z 30-450[13] |

Data Analysis:

-

The purity of this compound is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC).

-

Impurities can be identified by comparing their mass spectra with a library database (e.g., NIST).

Caption: A schematic of the workflow for determining the purity of this compound using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of this compound, particularly when dealing with less volatile impurities or when derivatization is used to enhance detection[15][16][17].

Instrumentation:

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Parameters (for a generic reverse-phase method):

| Parameter | Value |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at a low wavelength (e.g., 210 nm) or MS detection |

Method Validation:

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ)[16][18][19].

Caption: A diagram outlining the steps involved in the HPLC analysis of this compound.

Conclusion

The selection of this compound of appropriate purity is a critical first step in many research and development endeavors. This guide provides a comprehensive overview of the commercial availability and purity levels of this important chemical intermediate. Furthermore, the detailed experimental protocols for synthesis, purification, and analysis offer researchers the necessary tools to either prepare high-purity this compound in the laboratory or to rigorously verify the quality of commercially sourced material. By following these guidelines, scientists and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their work.

References

- 1. 乙基羟乙胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 乙基羟乙胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 2-(Ethylamino)ethanol, 98% 2500 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. Online COA, Online COAs, Certificate of Analysis, Online Certificate of Analysis [lobachemie.com]

- 7. 2-(Ethylamino)ethanol, 97%, COA, Certificate of Analysis, 110-73-6, E 1388 [ottokemi.com]

- 8. 2-(Ethylamino)ethanol | 110-73-6 [chemicalbook.com]

- 9. labsolu.ca [labsolu.ca]

- 10. 2-(Ethylamino)ethanol synthesis - chemicalbook [chemicalbook.com]

- 11. Purification [chem.rochester.edu]

- 12. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. CN118067889A - Method for determining ethanolamine substances by gas chromatography-mass spectrometry - Google Patents [patents.google.com]

- 14. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]

- 15. Analysis of Ethanolamines: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888 (Technical Report) | OSTI.GOV [osti.gov]

- 16. ijarsct.co.in [ijarsct.co.in]

- 17. wjpmr.com [wjpmr.com]

- 18. uaiasi.ro [uaiasi.ro]

- 19. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Ethylamino)ethanol: Theoretical vs. Experimental Properties

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2-(Ethylamino)ethanol (CAS: 110-73-6), a significant amino alcohol used as a chemical intermediate and corrosion inhibitor.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates data on the compound's physicochemical properties, spectroscopic profile, synthesis, reactivity, and toxicology. All quantitative data is presented in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key property determination and utilizes Graphviz diagrams to visually represent synthesis, reactivity, and experimental workflows, adhering to specified visualization standards.

Introduction

2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group.[3][4] Its bifunctional nature makes it a versatile building block in organic synthesis and a valuable component in various industrial applications.[3] It is primarily used in the production of surfactants, emulsifiers, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Additionally, its ability to form a stable film on metal surfaces makes it an effective corrosion inhibitor.[2]

This guide aims to bridge the gap between theoretical, computationally-derived data and laboratory-confirmed experimental values for 2-(Ethylamino)ethanol. By presenting this information alongside detailed methodologies, this document serves as a practical resource for handling, characterizing, and utilizing this compound in a research and development setting.

Chemical and Physical Properties

2-(Ethylamino)ethanol is a clear, colorless to slightly yellow liquid with an amine-like odor.[2][5][6] It is miscible with water and soluble in polar organic solvents, a property attributed to the hydrogen bonding capacity of its hydroxyl and amino groups.[3][6][7] A comparison of its computationally predicted and experimentally determined properties is summarized below.

Table 1: Comparison of Theoretical and Experimental Physicochemical Properties

| Property | Theoretical / Computed Value | Experimental Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO | [2][5] |

| Molecular Weight | 89.14 g/mol | 89.14 g/mol | [2][5][8] |

| Exact Mass | 89.084063974 Da | - | [5] |

| Melting Point | - | -90 °C to -9 °C | [6][8][9][10] |

| Boiling Point | - | 167 - 170 °C (at 1013 hPa) | [6][8][10][11] |

| Density | - | 0.914 g/cm³ (at 20-25 °C) | [6][8][10][11] |

| Flash Point | - | 78 °C / 172.4 °F | [8][10][11][12] |

| Vapor Pressure | - | <1 hPa / <1 mmHg (at 20 °C) | [10][11][13] |

| Refractive Index | - | n20/D 1.441 | [6][11] |

| pH | - | 12.3 (100 g/L in H₂O at 20 °C) | [8][10] |

| LogP (Octanol/Water) | -0.5 to -0.66 | - | [5][13] |

| pKa | 15.26 (Predicted) | 9.85 (Experimental) | [5][13] |

| Autoignition Temp. | - | 330 °C | [8][10][14] |

| Explosion Limits | - | 1.6 - 11.7 % (v/v) | [8][10][14] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of 2-(Ethylamino)ethanol.

-